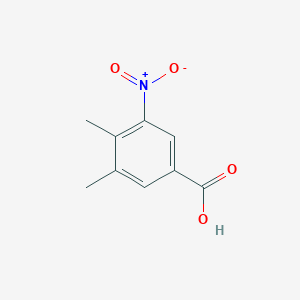

3,4-Dimethyl-5-nitrobenzoic acid

Description

Contextualization within Nitroaromatic Carboxylic Acids Research

Nitroaromatic carboxylic acids represent a significant class of organic compounds characterized by the presence of at least one nitro group (—NO₂) and one carboxylic acid group (—COOH) attached to an aromatic ring. These compounds are pivotal in diverse fields of chemical science. The nitro group, being a strong electron-withdrawing group, and the carboxylic acid group, which can act as a proton donor and a coordinating agent, collectively influence the electronic and steric properties of the aromatic ring. This functional interplay is central to their utility in the synthesis of pharmaceuticals, dyes, and polymers. nih.govscielo.br

The detection of nitroaromatic compounds is a prominent area of research due to their potential environmental and health impacts. nih.gov Furthermore, the carbon-nitrogen bond, a fundamental linkage in numerous organic molecules, can be formed using nitroaromatics and carboxylic acids, highlighting their importance in synthetic chemistry. researchgate.net The synthesis of various nitroaromatic compounds is often a key step in the development of new potential therapeutic agents. researchgate.net

Historical Perspectives in Synthetic Organic Chemistry

The development of methods to synthesize substituted benzoic acids has a long history in organic chemistry. The nitration of aromatic compounds, a classic electrophilic aromatic substitution reaction, has been a fundamental tool for introducing nitro groups onto a benzene (B151609) ring. orgsyn.org Similarly, the oxidation of alkylbenzenes to carboxylic acids is a well-established transformation. ncert.nic.in The synthesis of specific isomers, such as 3,4-dimethyl-5-nitrobenzoic acid, requires careful consideration of the directing effects of the substituents already present on the aromatic ring.

Historically, the synthesis of nitrobenzoic acids often involved direct nitration of benzoic acid or the oxidation of nitrotoluenes. For instance, m-nitrobenzoic acid can be prepared by the nitration of benzoic acid or by the saponification of methyl m-nitrobenzoate. orgsyn.org The synthesis of more complex derivatives, like this compound, builds upon these foundational reactions, often requiring multi-step sequences to achieve the desired substitution pattern. The development of selective oxidation and nitration methods has been crucial in advancing the synthesis of such specifically substituted aromatic compounds. google.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 74319-96-3 |

This data is compiled from publicly available chemical databases. bldpharm.commolbase.com

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDUXEJQMSMFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethyl 5 Nitrobenzoic Acid

Established Synthetic Routes

The foundational methods for synthesizing 3,4-dimethyl-5-nitrobenzoic acid rely on classical organic reactions, primarily through the modification of closely related aromatic precursors.

Nitration of Precursor Benzoic Acids (e.g., 3,4-Dimethylbenzoic Acid)

The most direct route to this compound is the electrophilic aromatic substitution of 3,4-dimethylbenzoic acid. This reaction typically employs a nitrating agent, classically a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edu The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. youtube.com

The outcome of the reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, which pulls electron density from the ring and slows the reaction compared to benzene itself. youtube.com Conversely, the two methyl groups (-CH₃) are activating, ortho, para-directing groups.

In the case of 3,4-dimethylbenzoic acid, the potential sites for nitration are positions 2, 5, and 6. The regioselectivity of the reaction is determined by the combined electronic and steric influences of the existing groups:

Position 5 is the most favored site for substitution. It is meta to the deactivating carboxylic acid group (favored) and ortho to the activating methyl group at position 4 (favored).

Position 6 is para to the activating methyl group at position 3 (favored) but ortho to the deactivating carboxylic acid group (disfavored).

Position 2 is ortho to both a methyl group (favored) and the carboxylic acid group (disfavored), and is also subject to greater steric hindrance.

Therefore, the nitration of 3,4-dimethylbenzoic acid is expected to yield the 5-nitro isomer as the major product. To control the reaction, which is highly exothermic, and to minimize the formation of unwanted byproducts, the process is typically carried out at low temperatures (e.g., 0–5°C). truman.edu

Table 1: Representative Conditions for Nitration of Benzoic Acid Derivatives

| Precursor | Reagents | Temperature | Product | Reference |

| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 5°C | 3-Nitrobenzoic Acid | truman.edu |

| Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 70–90°C | 3,5-Dinitrobenzoic Acid | orgsyn.org |

| Methyl Benzoate | Not specified | Not specified | Methyl m-nitrobenzoate | orgsyn.org |

Conversion from Related Aromatic Nitriles or Amides

An alternative, multi-step approach involves the synthesis and subsequent hydrolysis of an aromatic nitrile or amide precursor. ncert.nic.in This pathway consists of two main stages: first, the preparation of a molecule such as 3,4-dimethyl-5-nitrobenzonitrile (B1457239) or 3,4-dimethyl-5-nitrobenzamide, followed by its conversion to the carboxylic acid.

The hydrolysis step can be performed under either acidic or basic conditions. For instance, heating the nitrile or amide with an aqueous acid (like H₂SO₄ or HCl) or a base (like NaOH) will cleave the carbon-nitrogen bond and form the corresponding carboxylic acid. ncert.nic.in Mild reaction conditions can be used to stop the hydrolysis of a nitrile at the amide stage. ncert.nic.in The hydrolysis of methyl m-nitrobenzoate, a similar ester, to m-nitrobenzoic acid is achieved by boiling with aqueous sodium hydroxide (B78521), followed by acidification. orgsyn.org This indicates that a similar hydrolysis of a nitrile or amide precursor for the target molecule is a viable synthetic step.

The synthesis of the nitrile or amide precursor itself can be accomplished through various means, often starting from a substituted toluene. One general method involves the oxidation of a methyl group on a pre-nitrated xylene derivative. For example, 3-methyl-4-nitrobenzoic acid can be prepared by the oxidation of 2,4-dimethylnitrobenzene. google.comresearchgate.net

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, selectivity, and environmental impact of the process.

Chemo- and Regioselective Synthesis

Achieving high regioselectivity is crucial for maximizing the yield of the desired this compound and simplifying purification. As discussed, the inherent directing effects of the substituents on 3,4-dimethylbenzoic acid favor the formation of the 5-nitro isomer. However, advanced methods can further enhance this selectivity.

Research into nitration mechanisms has shown that factors beyond simple electronic effects can influence the outcome. Detailed computational studies, such as Density Functional Theory (DFT) analysis, on related molecules suggest that the reaction may proceed through a single electron transfer (SET) mechanism. nih.gov In such cases, the regioselectivity can be influenced by the solvent environment, providing a potential handle for tuning the reaction to favor a specific isomer. nih.gov Furthermore, novel reaction media, such as an aqueous solution of sodium dodecylsulfate with dilute nitric acid, have been shown to facilitate the nitration of aromatic compounds with high regioselectivity under mild, room-temperature conditions. rsc.org

Principles of Green Chemistry in Synthetic Design

Traditional nitration methods using mixed acids are effective but pose significant environmental and safety risks, including the use of highly corrosive and toxic reagents and the generation of substantial acidic waste. rsc.orgnih.gov Green chemistry principles aim to mitigate these issues by designing safer and more sustainable processes.

Several green alternatives to conventional nitration have been developed:

Safer Reagents and Conditions : One approach is to replace the hazardous mixed-acid system. Methods using calcium nitrate (B79036) in acetic acid, often accelerated by microwave irradiation, provide a safer and more efficient route for nitrating phenolic compounds. gordon.edu Another strategy involves using dilute aqueous nitric acid, which avoids a strong co-acid and reduces waste. nih.gov

Alternative Energy Sources : Photochemical methods, using UV radiation to initiate the nitration of aromatic compounds like phenol (B47542) and salicylic (B10762653) acid, offer a pathway that can operate under different mechanistic principles and potentially milder conditions. mjcce.org.mkresearchgate.net

Greener Oxidants : In related syntheses, such as the oxidation of a methyl group to a carboxylic acid, green principles can be applied by replacing heavy-metal oxidants (e.g., KMnO₄, K₂Cr₂O₇) with cleaner alternatives like dilute nitric acid, where the waste acid can be more easily recycled. google.com

Table 2: Comparison of Traditional vs. Green Nitration Approaches

| Feature | Traditional Method (HNO₃/H₂SO₄) | Green Chemistry Alternatives | Reference |

| Reagents | Highly corrosive, toxic acids | Dilute acids, metal nitrates, recyclable agents | nih.govgordon.edu |

| Solvents | Often requires excess acid as solvent | Aqueous media, minimal or no solvent (mechanochemistry) | rsc.orgrsc.org |

| Energy | Relies on thermal control of exothermic reaction | Microwave, UV radiation, mechanical energy | gordon.edumjcce.org.mk |

| Waste | Large volumes of acidic wastewater | Reduced waste, potential for reagent recycling | google.comrsc.org |

| Safety | High risk of runaway reactions, hazardous materials | Inherently safer reagents and conditions | gordon.edu |

Industrial Process Scale-Up Considerations and Challenges

Translating a laboratory synthesis to an industrial scale introduces significant challenges, particularly for traditional nitration reactions. The primary concerns are safety and waste management.

The highly exothermic nature of nitration requires robust thermal management systems in large-scale reactors to prevent runaway reactions, which can lead to explosions. Handling and storing large quantities of concentrated sulfuric and nitric acids also presents major logistical and safety hurdles. Furthermore, the large volume of acidic wastewater generated requires extensive and costly treatment before it can be discharged, adding to the economic and environmental burden of the process.

The advanced and green synthetic approaches offer potential solutions to these problems, but they come with their own scale-up considerations.

Catalyst-based systems would require efficient methods for catalyst recovery and regeneration to be economically viable.

Photochemical reactions would necessitate the design of large-scale photoreactors that can ensure uniform light distribution throughout the reaction mixture.

Mechanochemical processes , while promising, require specialized industrial-scale ball mills, and the transition from batch to continuous processing can be complex.

Ultimately, the industrial-scale production of this compound would involve a trade-off between the well-understood but hazardous traditional methods and the safer, more sustainable but potentially more technologically complex advanced approaches.

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound is fundamentally based on the introduction of a nitro group (-NO₂) onto a pre-existing benzene ring that already contains a carboxyl group (-COOH) and two methyl groups (-CH₃). The regioselectivity of this nitration reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

The most logical and commonly employed precursor for this synthesis is 3,4-Dimethylbenzoic acid. nih.govscbt.com This compound provides the necessary carbon skeleton and the carboxyl and dimethyl functionalities in the correct orientation. The synthesis proceeds via the nitration of this precursor.

The reaction mechanism involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

In the subsequent step, the electron-rich aromatic ring of 3,4-dimethylbenzoic acid attacks the electrophilic nitronium ion. The existing substituents on the ring guide the position of the incoming nitro group. The carboxylic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The interplay of these electronic effects predominantly directs the nitration to the 5-position, which is meta to the carboxylic acid and ortho to the 4-methyl group, yielding this compound.

An alternative, though less direct, synthetic strategy could involve the oxidation of a suitable nitroxylene. For instance, the selective oxidation of one methyl group of 1,2-dimethyl-4-nitrobenzene (B166907) could theoretically produce the target molecule. This method is generally less favored due to the potential for over-oxidation or reaction at the incorrect methyl group. google.com

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3,4-Dimethylbenzoic acid |  | C₉H₁₀O₂ | 150.17 | Precursor |

| This compound |  | C₉H₉NO₄ | 195.17 | Final Product |

The chemistry of the precursors and intermediates is central to achieving a successful synthesis with a high yield of the desired product. The stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the electrophilic attack determines the final position of the nitro group. The directing effects of the carboxyl and methyl groups synergize to favor the formation of the intermediate that leads to this compound.

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethyl 5 Nitrobenzoic Acid

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the aromatic system and can undergo several important transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. acs.org This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.orgunacademy.com

Catalytic hydrogenation is a widely utilized method for the reduction of aromatic nitro compounds due to its efficiency and often clean reaction profiles. numberanalytics.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is often the catalyst of choice for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695). isroset.org

Raney Nickel: This catalyst is also effective for the reduction of nitro groups and can be a suitable alternative when trying to avoid side reactions like the dehalogenation of aryl halides. commonorganicchemistry.com

The general reaction for the catalytic hydrogenation of a nitroaromatic compound is as follows: R-NO₂ + 3H₂ → R-NH₂ + 2H₂O unacademy.com

For 3,4-Dimethyl-5-nitrobenzoic acid, catalytic hydrogenation would yield 5-amino-3,4-dimethylbenzoic acid. The process is typically conducted under controlled temperature and pressure to ensure selective reduction of the nitro group without affecting the carboxylic acid or the aromatic ring. google.comnih.gov Studies on the hydrogenation of dimethyl-nitrobenzene have shown that an increase in temperature and hydrogen pressure can enhance the catalytic activity. isroset.org

Chemical reduction provides an alternative to catalytic hydrogenation and is particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. unacademy.com This method involves the use of a reducing agent to transfer electrons to the nitro group. numberanalytics.com

Several reagents are effective for the chemical reduction of aromatic nitro compounds:

Metals in Acidic Media: A classic and robust method involves the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid, commonly hydrochloric acid (HCl) or acetic acid (AcOH). unacademy.comcommonorganicchemistry.com These reagents are generally mild and can selectively reduce the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This is another mild reducing agent capable of selectively converting nitro groups to amines. numberanalytics.comcommonorganicchemistry.com

Diborane (B8814927) (B₂H₆): While more commonly used for aliphatic nitro compounds, diborane can also be employed for these reductions. wikipedia.org

Metal-Free Reduction: Recent advancements have led to the development of metal-free reduction methods. One such system uses tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with an organocatalyst like 4,4′-bipyridine, which can achieve rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org

| Method | Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Typically performed in a solvent like ethanol. | commonorganicchemistry.comisroset.org |

| Catalytic Hydrogenation | H₂, Raney Nickel | An alternative to Pd/C, especially for substrates with sensitive halides. | commonorganicchemistry.com |

| Chemical Reduction | Fe, HCl/AcOH | Mild conditions, selective for the nitro group. | commonorganicchemistry.com |

| Chemical Reduction | Zn, HCl/AcOH | Similar to iron, provides mild and selective reduction. | commonorganicchemistry.com |

| Chemical Reduction | SnCl₂ | A mild reagent for selective nitro group reduction. | numberanalytics.comcommonorganicchemistry.com |

| Metal-Free Reduction | B₂(OH)₄, 4,4′-bipyridine | Room temperature, rapid, and highly chemoselective. | acs.org |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, such as a nitro group. openstax.orgmsu.edu

The nitro group plays a crucial activating role in SNAr reactions, particularly when it is positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgopenstax.org It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. openstax.org In the case of this compound, the nitro group is meta to the carboxylic acid. If a leaving group were present at the C2 or C6 position (ortho to the nitro group), the ring would be activated for nucleophilic attack at that position.

While the nitro group is an excellent activator, its displacement as a leaving group (as a nitrite (B80452) ion) is also possible but generally requires harsh reaction conditions or a highly activated substrate. The presence of other activating groups on the ring can facilitate this type of substitution.

Reduction Reactions to Amino Derivatives

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a key functional group that allows for a variety of chemical transformations, most notably the formation of esters.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.edu The reaction is an equilibrium process, and water is produced as a byproduct. truman.edu

The general reaction is: R-COOH + R'-OH ⇌ R-COOR' + H₂O

For this compound, esterification with an alcohol (e.g., methanol (B129727) or ethanol) would yield the corresponding methyl or ethyl ester. For instance, the reaction with ethanol in the presence of an acid catalyst produces ethyl 3,4-dimethyl-5-nitrobenzoate. lookchem.com To drive the equilibrium towards the product side, an excess of the alcohol can be used, or the water can be removed as it is formed, for example, by azeotropic distillation. truman.edugoogle.com

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Ethanol | Concentrated H₂SO₄ | Ethyl 3,4-dimethyl-5-nitrobenzoate | lookchem.com |

| This compound | Methanol | Concentrated H₂SO₄ | Methyl 3,4-dimethyl-5-nitrobenzoate | 001chemical.com |

Amidation Reactions

The conversion of this compound to its corresponding amide derivatives is a significant transformation. This can be achieved through various methods, typically involving the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

One common approach is the use of a condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond. For instance, the reaction with N-hydroxysuccinimide in the presence of DCC produces an active ester, which can then be reacted with a polyamine. google.com

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 3,4-dimethyl-5-nitrobenzoyl chloride is a highly electrophilic species that reacts readily with amines to yield the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. google.com

Recent advancements have introduced milder and more efficient methods for amidation. For example, the use of diethylaminosulfur trifluoride (DAST) has been shown to be an effective reagent for the direct coupling of carboxylic acids and amines at room temperature. acs.orgacs.org This method is notable for its operational simplicity and the generation of only volatile byproducts. acs.orgacs.org The reaction proceeds by the formation of an acyl fluoride (B91410) intermediate, which is highly reactive towards amines. acs.org

The reactivity in amidation reactions is influenced by the electronic nature of both the carboxylic acid and the amine. The electron-withdrawing nitro group on the aromatic ring of this compound increases the electrophilicity of the carboxyl carbon, potentially facilitating the reaction.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For aromatic carboxylic acids, this process typically requires high temperatures and often the presence of a catalyst. The stability of the resulting carbanion intermediate is a key factor in determining the feasibility of decarboxylation.

While specific studies on the decarboxylation of this compound are not extensively documented in the provided search results, general principles of decarboxylation of aromatic acids can be applied. The presence of the electron-withdrawing nitro group would destabilize the aryl carbanion that would be formed upon decarboxylation, making the reaction less favorable compared to benzoic acids with electron-donating substituents.

One general method for decarboxylation involves heating the sodium salt of the carboxylic acid with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide). learncbse.in This process, known as the Dumas method, typically requires harsh conditions. Another method is the Kolbe electrolysis, where the electrolysis of a salt of the carboxylic acid can lead to decarboxylation and the formation of a radical intermediate. byjus.com

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the two methyl groups, the nitro group, and the carboxylic acid group.

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors due to hyperconjugation and inductive effects. libretexts.orgquora.com

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. libretexts.orgvaia.com

Carboxylic acid group (-COOH): This is also a deactivating group and a meta-director due to its electron-withdrawing nature. vaia.com

Considering the positions on the ring of this compound:

The position ortho to the carboxylic acid and meta to the nitro group (C6) is sterically hindered by the adjacent methyl group.

The position ortho to one methyl group and meta to the other (C2) is activated by one methyl group and deactivated by the nitro and carboxylic acid groups.

The position ortho to the other methyl group and meta to the carboxylic acid (C6) is also influenced by multiple groups.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The mechanisms of the key transformations of this compound follow well-established principles of organic chemistry.

Amidation: The reaction pathway for amidation via an acid chloride involves the initial conversion of the carboxylic acid to the more reactive acyl chloride. This is followed by a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The collapse of this intermediate and loss of a chloride ion yields the amide. google.com When using coupling agents like DCC, the pathway involves the formation of an activated ester or a similar reactive species that is then susceptible to nucleophilic attack by the amine. google.com

Electrophilic Aromatic Substitution: The mechanism for EAS reactions on the aromatic ring proceeds through a two-step process. msu.edu First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.commsu.edu The formation of this intermediate is the slow, rate-determining step. msu.edu In the second, fast step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commsu.edu The regioselectivity is determined by the stability of the possible arenium ion intermediates, which is influenced by the electronic effects of the substituents already present on the ring. libretexts.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms.

Amidation Intermediates: In amidation reactions, intermediates such as O-acylisoureas (when using carbodiimides) or acyl chlorides can be identified using spectroscopic techniques like infrared (IR) spectroscopy by observing the characteristic carbonyl stretching frequencies. The tetrahedral intermediates in nucleophilic acyl substitution are generally transient and not directly observable under normal reaction conditions.

Arenium Ions in EAS: The key intermediate in electrophilic aromatic substitution is the arenium ion. youtube.com While highly reactive, these carbocations can be observed and characterized under specific conditions, such as in superacid media at low temperatures. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying the structure and charge distribution of these intermediates, providing insight into the directing effects of substituents. The resonance structures of the arenium ion show that the positive charge is delocalized over the ortho and para positions relative to the point of electrophilic attack. youtube.com

Derivatives and Analogues of 3,4 Dimethyl 5 Nitrobenzoic Acid

Synthesis of Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acid derivatives from 3,4-Dimethyl-5-nitrobenzoic acid involves targeted reactions at its functional groups.

A primary modification of the nitro group is its reduction to an amino group, yielding 3,4-dimethyl-5-aminobenzoic acid. This transformation is a key step in creating derivatives with significantly different electronic and chemical properties. The resulting amino group can then undergo further reactions. A variety of reducing agents can be employed for this purpose, each with its own set of reaction conditions and efficiencies. openstax.orgpharmaguideline.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. pharmaguideline.com

Metal-Acid Systems: A combination of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid) is effective for this reduction. pharmaguideline.com

Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used. pharmaguideline.com For instance, a method for preparing 3-methyl-4-aminobenzoic acid involves the use of reduced iron powder and a proton acid. stackexchange.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. openstax.org For example, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce the nitro group in aromatic compounds that also contain other reducible substituents like carboxylic acids. openstax.org

Table 1: Synthesis of Amino Derivatives from Nitro-Substituted Benzoic Acids

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Aromatic Nitro Compounds | Hydrazine glyoxylate, Zinc or Magnesium powder, Room temperature | Corresponding Amines | openstax.org |

| 3-Methyl-4-nitrobenzoic acid | Reduced iron powder, Proton acid | 3-Methyl-4-aminobenzoic acid | stackexchange.com |

| Aromatic Nitro Compounds | Catalytic hydrogenation (e.g., Pd/C, Raney Nickel), H₂ | Corresponding Anilines | pharmaguideline.com |

The carboxylic acid group of this compound can be converted into a variety of functional derivatives, most notably esters and amides.

Esterification: The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.orgresearchgate.net For example, glycerol (B35011) esters of nitrobenzoic acids can be prepared by heating a mixture of the nitrobenzoic acid and glycerol with a soluble acid esterification catalyst. libretexts.org The synthesis of 3,5-dimethyl-4-nitrobenzoic acid ethyl ester involves the esterification of 3,5-dimethyl-4-nitrobenzoic acid with ethanol (B145695) using concentrated sulfuric acid as a catalyst. dergipark.org.tr

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling reagents to facilitate the formation of the amide bond. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. ncert.nic.in A modern approach involves the reductive amidation of esters with nitro compounds, offering a more step-economic synthesis of amides. libretexts.org Another method utilizes Diethylaminosulfur trifluoride (DAST) to enable the synthesis of amides from carboxylic acids and amines under mild, base-free conditions. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives

| Derivative Type | General Method | Reagents and Conditions | Reference(s) |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | libretexts.orgresearchgate.net |

| Amides | Acyl Chloride Intermediate | 1. SOCl₂ or PCl₅2. Amine | ncert.nic.in |

| Amides | Coupling Reagents | Amine, Coupling agent (e.g., DCC, EDC) | nih.gov |

The methyl groups on the benzene (B151609) ring can also be functionalized, primarily through oxidation or halogenation reactions.

Oxidation: Vigorous oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl groups into carboxylic acid groups. ncert.nic.innih.gov For instance, 2,4-dimethylnitrobenzene can be oxidized to 3-methyl-4-nitrobenzoic acid. tandfonline.comdergipark.org.tr Controlling the reaction conditions is crucial to achieve selective oxidation. The entire side chain is typically oxidized to a carboxyl group, irrespective of its length. nih.gov

Halogenation: The methyl groups can undergo free-radical halogenation in the presence of UV light, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine). researchgate.net This reaction can lead to a mixture of mono-, di-, and tri-halogenated products. researchgate.net In contrast, halogenation of the aromatic ring occurs in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. researchgate.net

Table 3: Synthesis of Derivatives with Modified Methyl Groups

| Modification | General Method | Reagents and Conditions | Potential Product(s) | Reference(s) |

|---|---|---|---|---|

| Oxidation | Vigorous Oxidation | KMnO₄ or Chromic Acid, Heat | Carboxylic acid | ncert.nic.innih.gov |

Structural Modification Strategies and Rational Design Principles

The design of new derivatives of this compound is guided by principles of rational design and an understanding of structure-activity relationships (SAR). nih.govslideshare.net These strategies are often employed in the development of compounds with specific biological activities, such as enzyme inhibitors. tandfonline.comnih.govslideshare.net

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target, such as an enzyme, to design molecules that can bind to it with high affinity and selectivity. researchgate.netnih.gov For instance, in the design of influenza neuraminidase inhibitors, a series of benzoic acid derivatives were synthesized and their binding modes were analyzed using X-ray crystallography to guide the design of more potent compounds. researchgate.netnih.gov The design process may involve creating a scaffold, like a 2,5-substituted benzoic acid, and then systematically modifying the substituents to optimize binding to the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.govdergipark.org.trnih.govchitkara.edu.in These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds. For nitroaromatic compounds, descriptors such as hydrophobicity, molar refractivity, aromaticity, and electronic parameters like the energy of the lowest unoccupied molecular orbital (LUMO) have been found to be important in predicting their biological effects. nih.govnih.govchitkara.edu.in

The rational design process often involves:

Scaffold Hopping: Replacing the core structure of a known active compound with a different scaffold while maintaining the key interactions with the biological target.

Substituent Modification: Systematically altering the substituents on a lead compound to improve its properties. This can involve changing the size, shape, electronic properties, and hydrogen bonding capacity of the substituents. nih.gov

Bioisosteric Replacement: Replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or other properties.

Comparative Reactivity Studies of Analogues

The reactivity of analogues of this compound is significantly influenced by the electronic and steric effects of their substituents.

Acidity: Electron-withdrawing substituents stabilize the carboxylate anion, thereby increasing the acidity of the benzoic acid. openstax.orglibretexts.orglibretexts.org Therefore, analogues with additional electron-withdrawing groups would be expected to be more acidic than this compound, while those with additional electron-donating groups would be less acidic.

Electrophilic Aromatic Substitution: The nitro group directs incoming electrophiles to the meta position relative to itself, while the methyl groups are ortho, para-directing. quora.comstackexchange.com The positions on the ring in analogues of this compound will have varying degrees of activation or deactivation towards electrophilic attack depending on the interplay of these directing effects. mdpi.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. stackexchange.comresearchgate.netnih.govacs.org The rate of this reaction is influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex. stackexchange.com

Steric Effects: The methyl groups at positions 3 and 4 introduce steric hindrance around the neighboring positions on the benzene ring. This can influence the rate and regioselectivity of reactions. For example, steric hindrance can impede the approach of a nucleophile or electrophile to a particular site on the ring. ncert.nic.inlearncbse.inbyjus.com In the synthesis of derivatives, steric hindrance from the methyl groups could potentially influence the ease of modifying the nitro and carboxylic acid groups.

Table 4: Predicted Relative Reactivity of Analogues

| Analogue Feature | Effect on Acidity | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Reference(s) |

|---|---|---|---|---|

| Additional Electron-Withdrawing Group | Increase | Decrease | Increase | openstax.orglibretexts.orglibretexts.orgacs.org |

| Additional Electron-Donating Group | Decrease | Increase | Decrease | libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 3,5-Dimethyl-4-nitrobenzoic acid, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic and methyl protons.

The aromatic protons, being in a unique chemical environment, give rise to a singlet, indicating their chemical equivalence. The methyl protons, also equivalent, produce another singlet at a different chemical shift. The integration of these signals confirms the ratio of aromatic to methyl protons.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethyl-4-nitrobenzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| 8.12 | s | 2H | Aromatic CH |

| 2.45 | s | 6H | Methyl (CH₃) |

| Experimental (Varian CFT-20) nih.gov | |||

| Data not explicitly provided in search results |

It is important to note that while predicted data is available, specific experimental chemical shift values from the Varian CFT-20 instrument were not detailed in the provided search results. nih.gov

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. This technique is crucial for elucidating the carbon framework of 3,5-Dimethyl-4-nitrobenzoic acid. The spectrum would be expected to show distinct signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Dimethyl-4-nitrobenzoic acid

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | Carboxylic acid (C=O) |

| 150.2 | Aromatic C-NO₂ |

| 136.1 | Aromatic C-CH₃ |

| 131.5 | Aromatic C-COOH |

| 128.9 | Aromatic CH |

| 17.1 | Methyl (CH₃) |

Advanced Two-Dimensional (2D) NMR Techniques

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments of 3,5-Dimethyl-4-nitrobenzoic acid. A COSY spectrum would show correlations between coupled protons, though in this specific symmetric molecule, no proton-proton coupling is expected for the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Despite the utility of these techniques, a search of available literature did not yield any specific 2D NMR studies for 3,5-Dimethyl-4-nitrobenzoic acid.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide characteristic signals for the functional groups present in 3,5-Dimethyl-4-nitrobenzoic acid.

The IR spectrum would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-H stretching vibrations of the aromatic and methyl groups, as well as various bending vibrations, would also be present.

Raman spectroscopy would also detect these vibrational modes, with the non-polar bonds, such as the aromatic ring C-C stretching, often showing strong signals. A Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to acquire Raman spectra for this compound. nih.gov

Table 3: Key IR and Raman Vibrational Modes for 3,5-Dimethyl-4-nitrobenzoic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | |

| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (Methyl) | 3000-2850 | 3000-2850 |

| C=O stretch (Carboxylic acid) | ~1700 (strong, sharp) | |

| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 |

| NO₂ asymmetric stretch | 1550-1500 | |

| NO₂ symmetric stretch | 1350-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of 3,5-Dimethyl-4-nitrobenzoic acid is 195.17 g/mol . nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for 3,5-Dimethyl-4-nitrobenzoic acid would show a molecular ion peak (M⁺) at m/z 195. nih.gov

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). For this specific compound, the loss of the nitro group (-NO₂, M-46) is also a likely fragmentation pathway. The NIST Mass Spectrometry Data Center has recorded GC-MS data for this compound, showing significant peaks at m/z 195 and 133. nih.gov The peak at m/z 133 could correspond to the loss of both the carboxyl and nitro groups, followed by rearrangement.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of 3,5-Dimethyl-4-nitrobenzoic acid

| m/z | Ion |

| 195 | [M]⁺ |

| 178 | [M-OH]⁺ |

| 150 | [M-COOH]⁺ |

| 149 | [M-NO₂]⁺ |

| 133 | [M-COOH-NO₂]⁺ (rearranged) |

Note: The fragmentation pattern is based on typical fragmentation of benzoic acids and the available GC-MS data. nih.gov

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization mass spectrometry technique that generates less fragmentation than methods like Electron Ionization (EI). For 3,4-Dimethyl-5-nitrobenzoic acid, this results in a prominent protonated molecular ion peak, [M+H]⁺, which is crucial for determining its molecular weight. While CI is a gentler method, some fragmentation can still occur. Common fragment ions may result from the loss of stable neutral molecules. For carboxylic acids, characteristic losses include the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org In nitroaromatic compounds, the loss of the nitro group (-NO₂) or fragments like HNO₂ (47 Da) can also be observed. nih.gov The specific fragmentation pattern can be influenced by the reagent gas used (e.g., methane (B114726) or ammonia).

Table 1: Potential Ions in CI-MS of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 196 | Protonated molecular ion |

| [M+NH₄]⁺ | 213 | Adduct with ammonium (B1175870) (if ammonia (B1221849) is the reagent gas) |

| [M-OH]⁺ | 178 | Loss of a hydroxyl group |

| [M-H₂O]⁺ | 178 | Loss of a water molecule |

This table is illustrative of expected ions based on common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its electronic structure. The absorption of UV-Vis light is dictated by the molecule's chromophores, which are the parts of the molecule that absorb light in this region. libretexts.org For this compound, the key chromophores are the nitrated benzene (B151609) ring and the carboxylic acid group.

The primary electronic transitions observed are π → π* transitions, which are characteristic of the conjugated π-system of the aromatic ring. The presence of substituents—the two methyl groups (-CH₃), the nitro group (-NO₂), and the carboxylic acid group (-COOH)—modifies the absorption profile compared to unsubstituted benzene. The nitro group, a strong chromophore, and the carboxyl group extend the conjugation, which typically causes a bathochromic shift (a shift to longer wavelengths). youtube.com Conversely, the electron-donating methyl groups also influence the energy of the electronic transitions. The specific solvent used can also alter the absorption maxima due to solvatochromic effects. youtube.com For similar compounds like p-nitrobenzoic acid, absorption maxima are noted around 270 nm. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from isomers. sielc.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid like formic acid added to control the pH. researchgate.net Adjusting the pH is critical as it affects the ionization state of the carboxylic acid group, thereby influencing its retention time on the column. UV detection is commonly employed, with the wavelength set to a value where the compound absorbs strongly, such as the λmax determined by UV-Vis spectroscopy. researchgate.netresearchgate.net This method allows for the quantification of the main compound and the detection of impurities, including positional isomers that may have formed during synthesis. sielc.com

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at λmax (e.g., ~270 nm) researchgate.net |

| Flow Rate | 0.7-1.0 mL/min researchgate.net |

These parameters are representative and would require optimization for a specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, offering both separation and structural identification. nih.gov However, due to the high polarity and low volatility of the carboxylic acid group, direct analysis by GC is challenging. youtube.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. youtube.com

Common derivatization methods for carboxylic acids include:

Esterification: Converting the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or boron trifluoride (BF₃) in methanol. researchgate.netchromforum.org

Silylation: Replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netchromforum.org

After derivatization, the sample is injected into the GC, where it is separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can confirm the identity of the derivatized target compound and help identify any impurities or isomers based on their unique fragmentation patterns. researchgate.net

Crystallographic and Solid-State Investigations of this compound: A Review of Available Data

A comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction (SC-XRD) data for the compound this compound. Consequently, a detailed analysis of its crystallographic and solid-state properties, as outlined in the requested article structure, cannot be provided at this time.

While information exists for isomeric compounds such as 3,5-dimethyl-4-nitrobenzoic acid and other substituted nitrobenzoic acids, these data are not transferable to the specific molecular arrangement and crystal structure of this compound. The unique substitution pattern of the methyl and nitro groups on the benzoic acid framework will inherently lead to a distinct crystal packing and supramolecular architecture.

Without experimental SC-XRD data, the fundamental parameters of the crystal structure remain unknown. This includes:

Unit Cell Parameters and Space Group: The dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the symmetry operations that define the crystal's structure have not been determined.

Molecular Conformation and Bond Geometries: The precise three-dimensional arrangement of the atoms within the molecule in the solid state, including bond lengths, bond angles, and torsion angles, has not been elucidated.

Crystal Packing and Supramolecular Architecture: The manner in which individual molecules of this compound assemble to form the crystal lattice is yet to be investigated.

Hydrogen Bonding Networks: The specific hydrogen bonding interactions, which are crucial in dictating the solid-state structure of carboxylic acids, have not been characterized.

Polymorphism and Co-crystallization: There are no published studies on the existence of different crystalline forms (polymorphs) or the formation of co-crystals of this compound.

To facilitate the requested detailed analysis, the synthesis of single crystals of this compound suitable for SC-XRD analysis would be a necessary first step. Such an investigation would provide the foundational data required to explore the rich and complex world of its solid-state chemistry.

Crystallographic and Solid State Investigations of 3,4 Dimethyl 5 Nitrobenzoic Acid

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed for the characterization of crystalline solids. This non-destructive method provides valuable information about the atomic and molecular structure of a material, making it an indispensable tool in pharmaceutical sciences and solid-state chemistry for assessing the bulk properties of a compound like 3,4-Dimethyl-5-nitrobenzoic acid. units.it The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, generating a unique diffraction pattern that serves as a fingerprint for the specific crystalline phase.

The primary application of PXRD in the context of this compound would be to confirm the identity and purity of the bulk synthesized material. Each crystalline solid possesses a unique crystal lattice, and consequently, a characteristic powder diffraction pattern. By comparing the experimentally obtained PXRD pattern of a sample to a reference pattern, one can unequivocally identify the compound and ensure the absence of any crystalline impurities or undesired polymorphic forms. units.it

Furthermore, PXRD is crucial for studying polymorphism, which is the ability of a compound to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical parameters in the development of active pharmaceutical ingredients. Although no specific polymorphic forms of this compound have been reported in the literature, PXRD would be the principal technique used to screen for and differentiate between potential polymorphs that may arise under various crystallization conditions.

In a typical PXRD analysis of a bulk powder sample of this compound, the material would be uniformly irradiated with X-rays, and the intensity of the scattered X-rays would be measured as a function of the scattering angle, 2θ. The resulting diffractogram would display a series of peaks at specific 2θ angles, with each peak corresponding to a set of crystallographic planes in the crystal lattice, as described by Bragg's Law. The positions and relative intensities of these peaks are characteristic of the substance's crystal structure.

While specific experimental PXRD data for this compound is not publicly available, a representative dataset would be presented in a tabular format, detailing the 2θ positions of the diffraction peaks and their corresponding relative intensities. Such a table provides a concise and quantifiable representation of the material's crystalline nature.

Table 1: Representative Powder X-ray Diffraction Data for this compound

| 2θ Angle (°) | Relative Intensity (%) |

| 12.5 | 85 |

| 15.8 | 100 |

| 18.2 | 60 |

| 20.1 | 45 |

| 22.7 | 70 |

| 25.3 | 90 |

| 28.9 | 55 |

| 31.6 | 30 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of how PXRD data for this compound would be reported. Actual experimental values may vary.

The analysis of such data would involve comparing the peak positions and intensities to a reference standard to confirm the material's identity. Moreover, the sharpness of the diffraction peaks can provide qualitative insights into the crystallinity of the sample; sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse peaks suggest the presence of amorphous content or very small crystallites.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They allow for the prediction of a molecule's properties by solving approximations of the Schrödinger equation, providing a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lu The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. acs.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of molecular reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.

For this compound, the HOMO is expected to be distributed primarily over the benzene (B151609) ring and the electron-donating methyl groups. The LUMO, in contrast, would likely be localized on the electron-withdrawing nitro group (-NO₂) and the carboxyl group (-COOH), which can accept electron density. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine these energies precisely.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Substituted Benzoic Acid

| Parameter | Description | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -6.0 | Represents electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -1.5 | Represents electron-accepting ability (electrophilicity) |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

In a computed MEP map of this compound, distinct regions of interest would be visible:

Negative Potential: The most intense negative potential would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These areas are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential: A significant region of positive potential would be found around the acidic hydrogen atom of the carboxyl group, highlighting its susceptibility to deprotonation by a base. The aromatic protons would also exhibit a lesser degree of positive potential.

Neutral Regions: The areas around the methyl groups and the carbon atoms of the benzene ring would show a relatively neutral potential (colored in green or yellow), indicating lower reactivity at these sites compared to the functional groups.

The distribution of electron density across a molecule can be quantified by calculating the partial charges on each atom using methods like Mulliken population analysis. These charges help in understanding the electrostatic interactions and reactivity of different parts of the molecule.

Table 2: Key Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula (using Ionization Potential, I ≈ -EHOMO; Electron Affinity, A ≈ -ELUMO) | Description |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

For this compound, the presence of the electron-withdrawing nitro group would lead to a relatively high electrophilicity index, signifying its capacity to act as an electrophile in reactions.

Quantum chemical calculations are widely used to predict spectroscopic properties such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are crucial for interpreting and assigning experimental data. By calculating the vibrational modes, a theoretical IR spectrum can be generated. Key predicted peaks for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric N-O stretches of the nitro group, and various C-H and C-C stretching and bending modes of the aromatic ring. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and are valuable for confirming the structural assignment of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level.

For this compound, MD simulations could be used to explore:

Conformational Dynamics: The primary conformational freedom in this molecule involves the rotation of the carboxylic acid group relative to the plane of the benzene ring. MD simulations can determine the preferred dihedral angle and the energy barriers to rotation, which influence the molecule's shape and how it interacts with other molecules.

Solvent Interactions: By simulating the molecule in a solvent like water or ethanol (B145695), MD can reveal detailed information about solvation shells and hydrogen bonding patterns between the carboxylic acid and nitro groups and the solvent molecules. This is critical for understanding its solubility and reactivity in solution.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, a potential reaction to model would be its esterification with an alcohol. Computational modeling could:

Map the Reaction Pathway: Trace the geometric changes as the alcohol attacks the carbonyl carbon of the carboxylic acid.

Locate the Transition State: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state structure.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. This activation energy (Ea) is directly related to the reaction rate.

Such studies would provide fundamental insights into the reactivity of the carboxyl group and how it is influenced by the electronic effects of the methyl and nitro substituents on the aromatic ring.

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 5 Nitrobenzoic Acid

Theoretical and computational chemistry provide powerful tools for investigating the properties and behavior of molecules at the atomic level. For 3,4-Dimethyl-5-nitrobenzoic acid, these methods can elucidate its electronic structure, reactivity, and intermolecular interactions, offering insights that complement experimental findings. Computational studies are particularly valuable for understanding how the interplay of the carboxylic acid, nitro, and methyl substituents on the benzene (B151609) ring influences the molecule's behavior in different environments.

Advanced Applications of 3,4 Dimethyl 5 Nitrobenzoic Acid in Organic Synthesis and Materials Science Research

Strategic Building Block in Complex Organic Synthesis

3,4-Dimethyl-5-nitrobenzoic acid is a polysubstituted aromatic compound whose structural features make it a valuable building block in specialized areas of organic synthesis. The molecule incorporates a carboxylic acid group, a nitro group, and two methyl groups on a benzene (B151609) ring. This unique combination of electron-withdrawing (nitro and carboxylic acid) and electron-donating (methyl) groups, along with their specific regiochemical arrangement, allows for a variety of chemical transformations. The presence of these functional groups enables its use as a key intermediate for creating more complex molecular architectures.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo standard reactions such as esterification or conversion to an acyl chloride, facilitating the formation of esters and amides. The nitro group is particularly significant as it can be readily reduced to an amino group, which opens up a vast number of subsequent synthetic possibilities, including diazotization reactions and the formation of amide or sulfonamide linkages.

Precursor for Heterocyclic Compound Synthesis

While direct nitration of five-membered heterocycles is a common method for their functionalization, the use of pre-functionalized building blocks like this compound offers a strategic alternative for constructing more complex heterocyclic systems. researchgate.netsemanticscholar.org The key transformation enabling its use as a precursor is the reduction of the nitro group to an amine, yielding 3,4-dimethyl-5-aminobenzoic acid. This amino acid derivative, containing ortho- and para-directing methyl groups and a meta-directing carboxyl group, serves as a versatile starting material for various cyclization reactions.

For instance, the resulting aniline (B41778) derivative can be used in reactions to form a range of heterocyclic structures. The synthesis of substituted benzimidazoles, benzothiazoles, or benzoxazoles can be envisioned through condensation reactions of the amino and carboxylic acid functionalities (or their derivatives) with appropriate reagents. Although specific examples starting directly from this compound are not extensively documented in mainstream literature, the synthetic utility of related aminobenzoic acids is a well-established principle in heterocyclic chemistry.

Intermediate in Multi-step Total Synthesis Pathways

In the strategic planning of a multi-step synthesis, the selection of starting materials is crucial. libretexts.org A compound like this compound can be viewed as a "scaffold" that carries a pre-defined substitution pattern, saving several steps that would otherwise be required to install these groups onto an unsubstituted ring. The order of reactions is critical; for example, attempting to perform a Friedel-Crafts reaction on a nitro-substituted benzene ring is generally unsuccessful due to the ring's deactivation. libretexts.orgquora.com Therefore, having the methyl groups already in place is a significant synthetic advantage.

Below is a table outlining the potential transformations of the functional groups of this compound, which are fundamental to its role as an intermediate.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | Acyl Halide Formation | SOCl₂, PCl₅ | Acyl Halide |

| Nitro Group | Reduction | H₂, Pd/C; or Sn, HCl | Amine |

Role in Reagent Development and Catalysis Research

While this compound itself is not typically employed as a reagent or catalyst, its derivatives hold potential in these areas. The development of specialized reagents often involves the synthesis of molecules with specific electronic and steric properties. The structure of this compound can be systematically modified to create new reagents. For example, conversion of the carboxylic acid to an acyl azide (B81097) could yield a Curtius rearrangement precursor for generating a highly substituted aniline.

In catalysis, derivatives of this acid could serve as ligands for metal catalysts. The reduction of the nitro group to an amine, followed by further elaboration, could lead to the synthesis of novel chiral or achiral ligands. The carboxylic acid group provides a convenient handle for attaching the molecule to a solid support, enabling its use in heterogeneous catalysis, which simplifies catalyst recovery and product purification.

Derivatization for Advanced Analytical Methodologies

In analytical chemistry, particularly in chromatography, derivatization is a key technique used to enhance the detectability and separation of analytes. researchgate.net Chemical modification can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry (MS). researchgate.netresearchgate.net

Carboxylic acids like this compound are often derivatized to improve their chromatographic behavior, especially in gas chromatography (GC) where volatility is required, or in high-performance liquid chromatography (HPLC) to enhance detection. nih.gov The carboxylic acid group can be converted into an ester (e.g., a methyl or benzyl (B1604629) ester) or an amide. Reagents like 3-nitrophenylhydrazine (B1228671) can be used to derivatize carboxylic acids, significantly enhancing their detectability in LC-MS analysis. slu.se Although the subject compound already contains a nitro group, further derivatization can be tailored to the specific requirements of the analytical method being employed. nih.gov

The table below lists common derivatization strategies applicable to carboxylic acids for analytical purposes.

| Analytical Technique | Derivatization Goal | Applicable Reaction | Example Derivatizing Agent |

| HPLC-UV | Introduce strong chromophore | Esterification | p-Nitrobenzyl bromide |

| HPLC-Fluorescence | Introduce fluorophore | Amide formation | Dansyl chloride (after reduction of NO₂) |

| GC-MS | Increase volatility & stability | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| LC-MS/MS | Enhance ionization & fragmentation | Amide/Hydrazide formation | 3-Nitrophenylhydrazine (3-NPH) slu.se |

Applications in Material Science Research (e.g., Nonlinear Optical (NLO) Materials Development)

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. The molecular design of NLO materials often focuses on creating chromophores with a strong push-pull electronic system, typically consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.

This compound and its derivatives are potential candidates for the development of NLO materials. The nitro group is a powerful electron-accepting group, while the benzene ring, particularly with its electron-donating methyl groups, forms part of the π-conjugated system. The carboxylic acid group offers a reactive site for incorporating the molecule into a polymer backbone or for further functionalization to fine-tune the NLO properties. By reducing the nitro group to an amine (an electron-donating group) and attaching a different electron-accepting group elsewhere on the molecule, a new NLO chromophore could be synthesized. The inherent dissymmetry in the substitution pattern of this compound is also a favorable characteristic for second-order NLO materials.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Time | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, HNO₄ (0°C → rt) | 2–5 h | |

| Quenching | H₂O (cooled) | 10 min |

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Use impermeable gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised when handling powders .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Storage : Store in cool, dry conditions; avoid prolonged storage due to potential decomposition .

Q. Table 2: Safety Equipment Recommendations

| Equipment | Purpose | Source |

|---|---|---|

| Impermeable gloves | Prevent skin contact | |

| Fume hood | Minimize vapor exposure |

Advanced: How can nitration conditions be optimized to minimize byproducts?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce poly-nitration and oxidation side reactions .

- Acid Ratio : A 3:1 ratio of H₂SO₄:HNO₃ enhances nitronium ion (NO₂⁺) formation, improving regioselectivity .

- Monitoring : Use TLC or HPLC to track reaction progress and detect intermediates.

Key Consideration : Competing substituent effects (methyl groups) may direct nitration to specific positions. Computational modeling (e.g., DFT) can predict regioselectivity .

Advanced: How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?

Methodological Answer:

X-Ray Crystallography : Refine crystal structures using SHELX software to confirm molecular geometry .

NMR Validation : Compare experimental H/C NMR shifts with NIST Chemistry WebBook reference data .

Mass Spectrometry : Cross-validate molecular ions ([M+H]⁺) using high-resolution MS to confirm molecular formula.

Q. Example Workflow :

- If NMR suggests a nitro group at C5 but X-ray indicates C4, re-examine crystallographic data (e.g., residual electron density) and repeat NMR under optimized solvent conditions.

Basic: What analytical techniques are essential for characterization?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity.

- Elemental Analysis : Verify C/H/N ratios match theoretical values.

Advanced: How to computationally model reactivity or spectroscopic properties?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to predict reaction pathways (e.g., nitration transition states) .

Spectral Simulation : Tools like ACD/Labs or ChemDraw simulate NMR/IR spectra for comparison with experimental data.